molecular formula C7H12Cl2N2S B3088573 N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride CAS No. 1185383-89-4

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride

Cat. No.: B3088573
CAS No.: 1185383-89-4
M. Wt: 227.15
InChI Key: NFVLKLOUHURPDT-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C7H12Cl2N2S and a molecular weight of 227.15 g/mol . This compound is primarily utilized in the field of chemical synthesis and pharmaceutical research due to its unique structural properties.

Scientific Research Applications

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride typically involves the reaction of cyclopropanamine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, including temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its dihydrochloride form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in pharmaceutical research and industrial processes .

Properties

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)cyclopropanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.2ClH/c1-2-6(1)9-5-7-8-3-4-10-7;;/h3-4,6,9H,1-2,5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVLKLOUHURPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 2
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N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 3
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N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 4
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N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 5
N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 6
N-(1,3-thiazol-2-ylmethyl)cyclopropanamine dihydrochloride

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